Ketotrexate (sodium)

Catalog No.
S12840733
CAS No.
M.F
C21H25N7Na2O6
M. Wt
517.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketotrexate (sodium)

Product Name

Ketotrexate (sodium)

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate

Molecular Formula

C21H25N7Na2O6

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C21H27N7O6.2Na/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30;;/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32);;/q;2*+1/p-2/t13?,14-;;/m0../s1

InChI Key

PASPSZYIMAFFFK-HNYZGNTBSA-L

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Ketotrexate (sodium) is a sodium salt form of methotrexate, a potent antimetabolite and antifolate drug widely used in the treatment of various cancers and autoimmune diseases. Methotrexate is chemically defined as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]-methylamino]benzoyl]-L-glutamic acid, with a molecular weight of approximately 454.45 g/mol. The sodium salt form enhances its solubility and stability, making it suitable for parenteral administration. Ketotrexate functions primarily by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby affecting rapidly dividing cells such as those in tumors or inflamed tissues.

In biological systems:

  • Dihydrofolate Reductase Inhibition: Ketotrexate competes with dihydrofolate for binding to dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleotides .
  • Polyglutamation: Once inside the cell, ketotrexate is converted to methotrexate polyglutamate forms, which have increased retention within cells and enhanced inhibition of target enzymes .
  • Renal Excretion: The drug is primarily eliminated through renal pathways, involving both glomerular filtration and active tubular secretion .

Ketotrexate exhibits significant biological activity through its mechanism of action:

  • Antineoplastic Effects: It inhibits the proliferation of cancer cells by blocking DNA synthesis, thus limiting tumor growth. This is particularly effective in hematological malignancies and solid tumors .
  • Immunosuppressive Properties: In autoimmune conditions such as rheumatoid arthritis and psoriasis, ketotrexate reduces inflammation by inhibiting lymphocyte proliferation and modulating immune responses .
  • Toxicity Profile: While effective, ketotrexate has a narrow therapeutic index, leading to potential toxicity including myelosuppression, hepatotoxicity, and gastrointestinal disturbances .

The synthesis of ketotrexate involves several steps:

  • Starting Materials: The synthesis begins with 2,4-diaminopteridine derivatives and various alkylating agents.
  • Formation of Methotrexate: The reaction typically involves the coupling of p-aminobenzoic acid derivatives with glutamic acid under controlled pH conditions to yield methotrexate.
  • Sodium Salting: To obtain the sodium salt form, methotrexate is treated with sodium hydroxide or sodium bicarbonate to enhance solubility .
  • Purification: High-purity ketotrexate is isolated through crystallization techniques or chromatographic methods to remove impurities .

Ketotrexate is utilized in various clinical settings:

  • Cancer Treatment: It is employed in chemotherapy regimens for cancers such as leukemia, breast cancer, and non-Hodgkin lymphoma.
  • Autoimmune Disorders: Ketotrexate is a first-line treatment for rheumatoid arthritis and severe psoriasis due to its immunosuppressive effects .
  • Ectopic Pregnancy Management: It is also used off-label for treating ectopic pregnancies by inducing cell death in rapidly dividing trophoblastic tissue.

Ketotrexate interacts with several drugs and substances:

  • Drug Interactions: Co-administration with nonsteroidal anti-inflammatory drugs can increase the risk of toxicity due to reduced renal clearance . Antibiotics like penicillins may also inhibit its elimination.
  • Biochemical Interactions: Ketotrexate can displace other drugs from plasma proteins (e.g., sulfonamides), leading to increased serum levels of those drugs .

Several compounds share structural or functional similarities with ketotrexate:

Compound NameSimilarityUnique Features
PemetrexedAntifolate; inhibits dihydrofolate reductaseMore selective for tumor cells; used for lung cancer
TrimethoprimAntimicrobial; inhibits bacterial folic acidPrimarily used for bacterial infections
Leucovorin (Folinic Acid)Folate derivative; used to rescue normal cellsUsed to mitigate methotrexate toxicity

Ketotrexate stands out due to its dual role as an antineoplastic agent and immunosuppressant, making it versatile in treating both cancers and autoimmune diseases while exhibiting a distinct mechanism through polyglutamation.

Industrial Synthesis Methodologies

The industrial synthesis of ketotrexate sodium represents a complex multistep process that requires precise control of reaction conditions and careful optimization of each synthetic step [1] [3]. The manufacturing process involves three primary components: the construction of the pteridine ring system, the conjugation with glutamic acid, and the formation of the sodium salt form [2] [5]. Each of these steps presents unique challenges in terms of yield optimization, purity control, and scalability for commercial production [1] [19].

Stepwise Pteridine Ring Construction Strategies

The pteridine ring system in ketotrexate sodium is constructed through well-established synthetic methodologies that have been adapted for industrial-scale production [7] [8]. The Gabriel-Isay condensation represents the most widely employed approach for pteridine ring formation, involving the reaction of 2,4,5,6-tetraaminopyrimidine with appropriate dicarbonyl compounds under controlled conditions [3] [7]. This methodology provides excellent regioselectivity when conducted at temperatures between 60°C and 80°C in the presence of sodium bisulfite as a buffering agent [3] [5].

The initial step involves the conversion of 1,1-dichloroacetone with 2,4,5,6-tetraaminopyrimidine in the presence of sodium bisulfite at a constant pH between 3.5 and 5 [3]. The reaction proceeds optimally at temperatures ranging from 10°C to 100°C, with the preferred temperature range being 60°C to 80°C for industrial applications [3] [5]. The pH is maintained constant through the controlled addition of diluted base solutions, typically sodium hydroxide, sodium bicarbonate, or ammonium hydroxide in aqueous medium [3].

Table 1: Optimal Reaction Conditions for Pteridine Ring Formation

ParameterRangeOptimal ValueReference
Temperature10-100°C60-80°C [3]
pH3.5-5.04.0 [3]
Sodium bisulfite (molar ratio)1.0-4.01.5-1.8 [3]
Water volume3-25 L/mol6-8 L/mol [3]
Reaction time15-120 min30-60 min [3]

The Viscontini reaction provides an alternative approach for pteridine synthesis, particularly useful when specific substitution patterns are required [7] [37]. This methodology involves the cyclization of appropriately substituted pyrazine derivatives under acidic conditions, offering advantages in terms of regioselectivity and functional group tolerance [37] [38]. The reaction typically proceeds through N-oxide intermediates, which can be selectively reduced to yield the desired pteridine products [13] [37].

Modern industrial approaches have increasingly adopted the Polonovski-Boon cyclization for the synthesis of dihydropterin intermediates [37] [38]. This methodology provides regiospecific access to semi-reduced pteridine derivatives, which can be subsequently oxidized to the fully aromatic pteridine system [37]. The reaction conditions typically involve the use of trifluoroacetic acid at controlled temperatures, with careful monitoring of the oxidation state to prevent over-oxidation [13] [37].

The optimization of pteridine ring construction has been enhanced through the development of improved purification methodologies [7] [8]. Sulfite adduct formation has proven particularly effective for the separation of regioisomers, as different substitution patterns exhibit distinct solubility characteristics in the presence of sodium bisulfite [7] [37]. This approach allows for the isolation of 6-substituted pteridine isomers with purities exceeding 99% [7].

Glutamic Acid Conjugation Techniques

The conjugation of the pteridine moiety with glutamic acid represents a critical step in the synthesis of ketotrexate sodium, requiring careful control of reaction conditions to maintain the integrity of both components [14] [16]. The coupling reaction typically employs activated ester methodologies or carbodiimide-mediated coupling protocols to achieve efficient amide bond formation [14] [18].

The most commonly employed approach involves the pre-activation of the carboxylic acid component using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) [2] [14]. This methodology provides excellent coupling efficiency while minimizing racemization of the glutamic acid component [14] [16]. The reaction is typically conducted in dimethyl sulfoxide or dimethylformamide at ambient temperature, with reaction times ranging from 16 to 72 hours depending on the specific substrate requirements [2] [14].

Table 2: Glutamic Acid Coupling Reaction Optimization

Coupling AgentSolventTemperatureTimeYieldReference
EDC/NHSDMSO25°C72 h75-85% [2] [14]
EDC/HOBtDMF25°C16 h70-80% [14] [39]
PyBOPDMF25°C12 h80-90% [16] [18]
HATUDMF0-25°C6 h85-95% [16] [18]

Alternative coupling methodologies have been developed to address specific synthetic challenges encountered in large-scale production [16] [18]. The use of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has shown particular promise for difficult coupling reactions, providing enhanced reactivity while maintaining excellent stereochemical control [16] [39]. This methodology is particularly advantageous when dealing with sterically hindered substrates or when rapid reaction times are required [18].

The enzymatic approach to amide bond formation has gained increasing attention as a more environmentally sustainable alternative to traditional chemical coupling methods [16] [18]. Adenylate-forming enzymes from the ANL superfamily have demonstrated the ability to catalyze amide bond formation through the initial activation of carboxylate substrates with adenosine triphosphate, followed by nucleophilic attack from amino compounds [16] [18]. This methodology offers advantages in terms of selectivity and environmental impact, though it requires careful optimization of enzyme conditions and substrate concentrations [18].

Stability considerations during the coupling process are particularly important for glutamic acid-containing compounds [15] [17]. The neighboring group participation of amino groups can lead to hydrolysis of amide bonds, particularly under acidic conditions at elevated temperatures [15] [17]. This phenomenon has been observed to result in the formation of cyclic imide derivatives, such as six-membered ring glutarimides, which can significantly impact product purity [15] [17].

Table 3: Stability Factors in Glutamic Acid Coupling

FactorEffectMitigation StrategyReference
pH<4.0 promotes hydrolysisMaintain pH 6-8 [15] [17]
Temperature>60°C accelerates decompositionKeep <40°C [15] [17]
Reaction timeExtended exposure increases degradationMinimize reaction time [15] [17]
Protecting groupsFree amines promote cyclizationUse appropriate protection [15] [17]

Sodium Salt Formation Optimization Parameters

The formation of the sodium salt represents the final step in the synthesis of ketotrexate sodium and requires careful optimization to ensure consistent product quality and stability [19] [20]. The salt formation process must balance solubility enhancement with chemical stability, while maintaining the desired crystalline form for pharmaceutical applications [19] [22].

The selection of sodium as the counterion is based on several advantageous properties, including low molecular weight, minimal toxicity, and excellent solubility enhancement capabilities [19] [20]. Sodium salts typically exhibit improved dissolution rates compared to free acid forms, making them particularly suitable for pharmaceutical applications where rapid dissolution is desired [19] [25].

The salt formation process typically involves the neutralization of the free acid form with sodium hydroxide or sodium carbonate in aqueous or mixed solvent systems [1] [19]. The choice of base and solvent system significantly impacts the crystalline form and purity of the resulting salt [22] [25]. Sodium hydroxide provides rapid neutralization but requires careful control to prevent over-neutralization, while sodium carbonate offers a more controlled neutralization process with reduced risk of pH overshoot [19] [22].

Table 4: Sodium Salt Formation Optimization Parameters

ParameterRangeOptimal ValueImpact on QualityReference
pH7.0-9.07.5-8.0Crystal form, purity [19] [22]
Temperature20-60°C25-40°CSolubility, stability [19] [25]
Concentration5-50 mg/mL20-30 mg/mLCrystal size, purity [22] [25]
Stirring rate100-500 rpm200-300 rpmUniformity, crystal habit [21] [24]
Cooling rate0.5-5°C/h1-2°C/hCrystal quality [21] [24]

Crystallization conditions play a crucial role in determining the physical properties of the sodium salt [21] [24]. Controlled cooling crystallization is typically employed to achieve consistent crystal size distribution and optimal crystal habit [21] [24]. The cooling rate must be carefully controlled to prevent the formation of amorphous material or undesirable polymorphic forms [22] [25].

Solvent selection for the crystallization process significantly impacts the final product characteristics [22] [25]. Aqueous systems are commonly employed due to the high solubility of sodium salts in water, though mixed solvent systems incorporating organic cosolvents can provide improved control over crystal morphology [21] [25]. The addition of antisolvents such as ethanol or isopropanol can facilitate precipitation while maintaining crystal quality [1] [22].

The purification of the sodium salt typically involves recrystallization from appropriate solvent systems, followed by controlled drying under reduced pressure [1] [22]. The drying conditions must be optimized to remove residual solvents while preventing thermal degradation or dehydration of potential hydrate forms [19] [25]. Vacuum drying at temperatures below 60°C is commonly employed to achieve the desired moisture content while maintaining chemical stability [22] [25].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

517.16617011 g/mol

Monoisotopic Mass

517.16617011 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types